

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane

CAS number 3322-93-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane
Cat. No.:	B127599

[Get Quote](#)

An In-depth Technical Guide to **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane** (CAS: 3322-93-8)

For Researchers, Scientists, and Drug Development Professionals

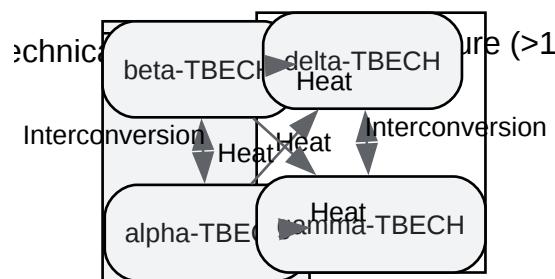
Executive Summary

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, commonly known as Tetrabromoethylcyclohexane (TBECH), is a brominated flame retardant (BFR) introduced as a replacement for legacy compounds like Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD).^{[1][2]} While effective in reducing the flammability of consumer and industrial products, TBECH has emerged as an environmental contaminant with significant toxicological concerns.^{[3][4][5]} Its technical mixture is a complex combination of stereoisomers, each possessing unique physicochemical properties and biological activities.^[6] ^[7] This guide provides a comprehensive technical overview of TBECH, covering its synthesis, stereochemistry, analytical methodologies, and its well-documented role as a potent endocrine disruptor.^{[8][9]} We delve into the causality behind its environmental persistence and toxicological mechanisms to equip researchers with the foundational knowledge required for informed risk assessment, environmental monitoring, and the development of safer alternatives.

Introduction: An Emerging Contaminant of Concern

Brominated flame retardants (BFRs) are organobromine compounds added to a wide array of products, including plastics, textiles, and electronics, to inhibit combustion.^[3] TBECH (CAS 3322-93-8) is an additive BFR, meaning it is physically mixed with the polymer rather than chemically bound, making it more susceptible to leaching into the environment over the product's lifecycle.^{[4][5]} Following the restriction and phasing out of globally recognized persistent organic pollutants (POPs) like HBCD, TBECH has seen increased use in applications such as polystyrene and polyurethane foams.^{[1][7]}

Consequently, TBECH has been detected in various environmental matrices, including air, water, sediment, and biota, from industrial areas to remote arctic regions.^{[1][8][9][10]} Its detection in human tissues and breast milk raises significant public health concerns.^{[3][10]} The primary toxicological concern stems from its activity as an endocrine disruptor, specifically as a potent agonist of the androgen receptor (AR), with potential impacts on reproductive and developmental health.^{[1][8][11]} This guide serves to consolidate the current scientific understanding of TBECH, providing a critical resource for professionals working in environmental science, toxicology, and drug development.


Physicochemical Properties and Stereochemistry

The molecular structure of TBECH, with four chiral carbons, gives rise to four distinct diastereomers: alpha (α), beta (β), gamma (γ), and delta (δ). Each of these exists as a pair of enantiomers.^[7] This stereochemical complexity is central to understanding its behavior, as the toxicity and environmental fate can differ significantly between isomers.^{[2][11]}

2.1. Isomeric Composition and Thermal Stability

Commercial TBECH mixtures consist almost exclusively of the α - and β -diastereomers in a roughly 1:1 molar ratio.^{[6][12]} However, the isomers are thermally labile. At temperatures exceeding 125°C, a process relevant during the manufacturing of plastics, the α - and β -isomers can interconvert and also form the γ - and δ -isomers.^{[7][12]} An equilibrium mixture consists of approximately 33% α , 33% β , 17% γ , and 17% δ .^[12] This thermal conversion is a critical consideration, as manufacturing processes may inadvertently introduce the more toxicologically active γ - and δ -isomers into final products, even if they are absent in the raw technical mixture.^[12]

Diagram 1: Thermal Isomerization of TBECH

[Click to download full resolution via product page](#)

Caption: Thermal conversion of α - and β -TBECH to γ - and δ -isomers.

2.2. Core Physicochemical Data

The properties of TBECH contribute to its environmental persistence and bioaccumulation potential. Its high molecular weight and halogenation lead to low water solubility and high lipophilicity (LogK_{ow} ~5.24), causing it to partition into fatty tissues of organisms and adsorb to soil and sediment.[\[1\]](#)[\[13\]](#)

Property	Value	Source(s)
CAS Number	3322-93-8	[14]
Molecular Formula	C ₈ H ₁₂ Br ₄	[14] [15]
Molecular Weight	427.80 g/mol	[14] [16]
Appearance	White to yellow crystalline solid/powder	[6] [16]
Melting Point	70 - 76 °C	[15] [17]
Boiling Point	~308 °C (estimated)	[15]
Synonyms	TBECH, Vinylcyclohexene tetrabromide	[13] [18]

Synthesis and Manufacturing

The industrial production of TBECH is a two-step process. The first step involves the dimerization of 1,3-butadiene via a Diels-Alder reaction to form the precursor, 4-

vinylcyclohexene (VCH).[\[19\]](#)[\[20\]](#) The second step is the electrophilic addition of bromine across the two double bonds of VCH.[\[7\]](#)

Diagram 2: Synthesis Workflow of TBECH``dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Butadiene [label="1,3-Butadiene (x2)"]; VCH [label="4-Vinylcyclohexene (VCH)"]; TBECH [label="**1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane**\n(α/β isomer mixture)"];

Butadiene -> VCH [label="Diels-Alder Dimerization"]; VCH -> TBECH [label="Electrophilic Bromination\n(+ 2 Br₂)"]; }

Caption: Simplified pathway of TBECH-induced androgen receptor activation.

Environmental Fate and Persistence

As an additive flame retardant, TBECH is not chemically bound to the products it protects, leading to its release into the environment through volatilization and leaching from manufactured goods, as well as during disposal and recycling processes.

[\[4\]](#)[\[5\]](#)* Partitioning: Due to its low water solubility and high lipophilicity, modeling suggests that the vast majority of TBECH released into the environment will partition strongly to soil (~85%) and sediment. A[\[1\]](#) smaller fraction (~12%) adsorbs to suspended particles in water, with only a tiny fraction (~1%) remaining in the air. *[\[1\]](#) Atmospheric Transport: Despite its low volatility, TBECH is detected in the atmosphere, often at levels comparable to legacy BFRs, suggesting it is subject to long-range environmental transport. *[\[8\]](#) Bioaccumulation: The high LogK_{ow} of TBECH indicates a strong potential for bioaccumulation in the lipid-rich tissues of organisms. It[\[1\]](#) has been detected in the food chain, from invertebrates to fish and marine mammals. While some evidence suggests it can be rapidly metabolized by certain organisms, its continuous environmental presence leads to chronic exposure.

[\[1\]](#)### 7. Safety, Handling, and Disposal

Given its toxicological profile, strict adherence to safety protocols is mandatory when handling TBECH in a laboratory setting.

- Hazard Classification: TBECH is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). *[16] Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. *[21][22] Handling: Avoid creating dust. Use appropriate engineering controls to minimize exposure. Wash hands thoroughly after handling. *[21] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents. *[23] Disposal: All waste containing TBECH must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.

[22]### 8. Conclusion and Future Perspectives

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane represents a classic case of a replacement chemical that, while serving its intended function as a flame retardant, poses significant environmental and health risks. Its persistence, bioaccumulative potential, and potent endocrine-disrupting activity highlight the need for more thorough toxicological screening of chemical alternatives before their widespread industrial adoption. For researchers, the complex stereochemistry of TBECH presents both a challenge and an opportunity to investigate structure-activity relationships in toxicology. Future research should focus on developing a more complete picture of the environmental exposure and health risks posed by all four TBECH diastereomers and on the design and implementation of safer, non-halogenated flame-retardant technologies.

References

- Wikipedia. (n.d.). Brominated flame retardant.
- National Center for Biotechnology Information. (n.d.). **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane**. PubChem.
- U.S. Environmental Protection Agency. (n.d.). Cyclohexane, 1,2-dibromo-4-(1,2-dibromoethyl)-. Substance Registry Services.
- European Food Safety Authority. (n.d.). Brominated flame retardants. EFSA.
- An, T., Zu, L., Li, G., Wan, S., Mai, B., & Wong, P. K. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC.
- ResearchGate. (2025). Environmental Impact of Flame Retardants (Persistence and Biodegradability).
- LGC Standards. (n.d.). Flame retardants: Environmental and health concerns.

- BLDpharm. (n.d.). 3322-93-8|**1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane**.
- ChemicalBook. (n.d.). 1,2-DIBROMO-4-(1,2-DIBROMOETHYL)-CYCLOHEXANE | 3322-93-8.
- AccuStandard. (n.d.). **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane** CAS # 3322-93-8.
- Sigma-Aldrich. (n.d.). **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane**.
- Sigma-Aldrich. (n.d.). **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane**.
- ChemBK. (2024). Cyclohexane, 1,2-dibromo-4-(1,2-dibromoethyl)-. Names and Identifiers.
- SIELC Technologies. (2018). **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane**.
- Fernie, K. J., et al. (2021). A review of **1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane** in the environment and assessment of its persistence, bioaccumulation and toxicity. *Environmental Research*, 195, 110497.
- AccuStandard. (n.d.). **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane** CAS # 3322-93-8.
- CymitQuimica. (n.d.). CAS 3322-93-8: **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane**.
- Diamond, M. L., et al. (2023). The atmospheric fate of **1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane** (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions. *Atmospheric Chemistry and Physics*.
- ResearchGate. (2025). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant **1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane**.
- ResearchGate. (n.d.). A review of **1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane** in the environment and assessment of its persistence, bioaccumulation and toxicity.
- National Institutes of Health. (n.d.). Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation.
- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant **1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane**. *PubMed*.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- ResearchGate. (2025). Identification of the Brominated Flame Retardant **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane** as an Androgen Agonist.
- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). **1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane**.
- Organic Syntheses. (n.d.). 1,2-dibromocyclohexane.
- Safety data sheet. (2023). 1,2-dibromoethane.
- ChemicalBook. (n.d.). 1,2-DIBROMO-4-(1,2-DIBROMOETHYL)-CYCLOHEXANE | 3322-93-8.
- National Institutes of Health. (2024). Isoselective Polymerization of 1-Vinylcyclohexene (VCH)....
- Evonik Industries. (n.d.). Vinylcyclohexene - C8-Monomers by Evonik.
- Wikipedia. (n.d.). 4-Vinylcyclohexene.

- National Center for Biotechnology Information. (n.d.). 4-Vinylcyclohexene. Some Industrial Chemicals - Bookshelf.
- Google Patents. (n.d.). CN112707779B - Preparation method of vinylcyclohexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A review of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the environment and assessment of its persistence, bioaccumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 4. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flame retardants: Environmental and health concerns | LGC Standards [lgcstandards.com]
- 6. 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | C8H12Br4 | CID 18728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACP - The atmospheric fate of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions [acp.copernicus.org]
- 9. Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brominated flame retardants | EFSA [efsa.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CAS 3322-93-8: 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane [cymitquimica.com]
- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 15. chembk.com [chembk.com]
- 16. 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | 3322-93-8 [sigmaaldrich.com]
- 17. accustandard.com [accustandard.com]
- 18. 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | SIELC Technologies [sielc.com]
- 19. Vinylcyclohexene - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]
- 20. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]
- 21. accustandard.com [accustandard.com]
- 22. fishersci.com [fishersci.com]
- 23. 1,2-DIBROMO-4-(1,2-DIBROMOETHYL)-CYCLOHEXANE | 3322-93-8 [chemicalbook.com]
- To cite this document: BenchChem. [1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane CAS number 3322-93-8]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127599#1-2-dibromo-4-1-2-dibromoethyl-cyclohexane-cas-number-3322-93-8\]](https://www.benchchem.com/product/b127599#1-2-dibromo-4-1-2-dibromoethyl-cyclohexane-cas-number-3322-93-8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com